molecular formula C13H13F4N3 B11740560 [(4-fluorophenyl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[(4-fluorophenyl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11740560
M. Wt: 287.26 g/mol
InChI Key: LRODZXNAFAVVFW-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by the presence of a fluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-fluorophenylmethyl halide, which is then reacted with the pyrazolyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents. For example, oxidation reactions might be performed at elevated temperatures in the presence of an oxidizing agent, while reduction reactions are often carried out at lower temperatures to prevent over-reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (4-bromophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (4-methylphenyl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in drug discovery and development.

Properties

Molecular Formula

C13H13F4N3

Molecular Weight

287.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C13H13F4N3/c1-20-8-10(12(19-20)13(15,16)17)7-18-6-9-2-4-11(14)5-3-9/h2-5,8,18H,6-7H2,1H3

InChI Key

LRODZXNAFAVVFW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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